molecular formula C11H13ClN2S B3430619 5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol CAS No. 851468-09-2

5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B3430619
CAS No.: 851468-09-2
M. Wt: 240.75 g/mol
InChI Key: QSEPLPNAUQAMQQ-UHFFFAOYSA-N
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Description

The compound “5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazole core, with a chlorine atom substituted at the 5-position, a 2-methylpropyl group at the 1-position, and a thiol (-SH) group at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich diazole ring and the various functional groups. The thiol group might be prone to oxidation, and the chloro group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiol group could contribute to a characteristic odor. The compound’s solubility would depend on the polarity of the solvent and the compound itself .

Scientific Research Applications

Synthesis and Characterization

  • Benzothiazole derivatives have been synthesized and characterized for various applications, including fungicidal activity against significant agricultural pests, indicating their potential in developing new agrochemicals (H. Chen, Z. Li, Y. Han, 2000). Such compounds are of interest for their bioactive properties and the role they may play in addressing crop diseases.

Corrosion Inhibition

  • Benzothiazole derivatives have been assessed for their corrosion inhibition properties, demonstrating significant protection for metals in acidic environments. This suggests their application in industrial processes where corrosion resistance is critical (P. Ammal, M. Prajila, A. Joseph, 2018). These studies underline the role of such compounds in extending the life of metal infrastructure and reducing maintenance costs.

Antimicrobial and Antifungal Activities

  • Research has shown that some benzothiazole derivatives exhibit potent antimicrobial and antifungal activities, making them candidates for pharmaceutical development. These properties highlight their potential use in treating infections and diseases caused by various pathogens (Varadaraji Dhayanithi et al., 2011). The exploration of these compounds could lead to the development of new drugs and healthcare solutions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzodiazole derivatives exhibit biological activity and are used in medicinal chemistry .

Properties

IUPAC Name

6-chloro-3-(2-methylpropyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2S/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEPLPNAUQAMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168991
Record name 5-Chloro-1,3-dihydro-1-(2-methylpropyl)-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851468-09-2
Record name 5-Chloro-1,3-dihydro-1-(2-methylpropyl)-2H-benzimidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851468-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dihydro-1-(2-methylpropyl)-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1-(2-methylpropyl)-1H-1,3-benzodiazole-2-thiol
Reactant of Route 6
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